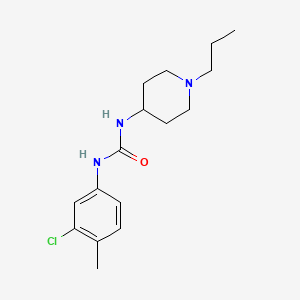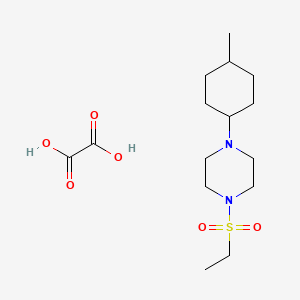
1-phenyl-N-propylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-propylcyclopentanecarboxamide, also known as PPCP, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a psychoactive drug that has been used for scientific research purposes due to its ability to mimic the effects of cannabis. PPCP is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Wirkmechanismus
1-phenyl-N-propylcyclopentanecarboxamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of 1-phenyl-N-propylcyclopentanecarboxamide, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
1-phenyl-N-propylcyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to the psychoactive effects of the drug. 1-phenyl-N-propylcyclopentanecarboxamide has also been shown to decrease the release of GABA, which is responsible for inhibiting neurotransmitter release. This results in the increased release of neurotransmitters such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-N-propylcyclopentanecarboxamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a suitable substitute for cannabis in studies of cannabinoids. 1-phenyl-N-propylcyclopentanecarboxamide is also relatively easy to synthesize, making it readily available for scientific research. However, 1-phenyl-N-propylcyclopentanecarboxamide has some limitations for use in lab experiments. It is a psychoactive drug, which can make it difficult to control for the effects of the drug on study participants. Additionally, 1-phenyl-N-propylcyclopentanecarboxamide has a relatively short half-life, which can make it difficult to study the long-term effects of the drug.
Zukünftige Richtungen
There are several future directions for research on 1-phenyl-N-propylcyclopentanecarboxamide. One area of research is the development of new synthetic cannabinoids that are more potent and selective for the CB1 receptor. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and body. Additionally, there is a need for research on the potential therapeutic uses of synthetic cannabinoids, including the treatment of pain, anxiety, and addiction.
Synthesemethoden
1-phenyl-N-propylcyclopentanecarboxamide can be synthesized using various methods, including the Friedel-Crafts acylation reaction, Grignard reaction, and reductive amination. The most common method used for the synthesis of 1-phenyl-N-propylcyclopentanecarboxamide is the Friedel-Crafts acylation reaction. This method involves the reaction of phenylacetyl chloride with propylcyclopentanone in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-propylcyclopentanecarboxamide has been used extensively in scientific research to study the effects of cannabinoids on the human body. It is commonly used as a substitute for cannabis due to its similar effects on the CB1 receptor. 1-phenyl-N-propylcyclopentanecarboxamide has been used to study the effects of cannabinoids on memory, anxiety, and addiction.
Eigenschaften
IUPAC Name |
1-phenyl-N-propylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-12-16-14(17)15(10-6-7-11-15)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLASHXKFWQXISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5380301.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5380321.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyphenyl)-N-methylpyridazin-3-amine](/img/structure/B5380329.png)
![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5380339.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380350.png)
![7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)
![N-(4-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5380381.png)

![2-chloro-4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5380400.png)
![4-[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5380402.png)
![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)